N-(3,5-Difluoropyridin-2-YL)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-difluoropyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLFYHNISWZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of N-(3,5-Difluoropyridin-2-YL)acetamide
An In-depth Technical Guide to the Synthesis of N-(3,5-Difluoropyridin-2-YL)acetamide
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in modern medicinal and materials chemistry. The primary focus is on the direct N-acylation of 2-amino-3,5-difluoropyridine, a robust and efficient transformation. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical synthesis of the requisite precursor, 2-amino-3,5-difluoropyridine. The content is structured to offer both theoretical insights and practical, field-proven methodologies for researchers, scientists, and professionals engaged in drug development and organic synthesis.
This compound is a fluorinated pyridine derivative of significant interest. The strategic placement of fluorine atoms on the pyridine ring can profoundly influence the physicochemical properties of larger molecules, enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, this acetamide serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceutical agents and agrochemicals.[1][2] Its synthesis is a pivotal step in the development of novel molecular entities.
The most direct and widely adopted method for preparing this compound is the N-acylation (specifically, acetylation) of its corresponding amine, 2-amino-3,5-difluoropyridine. This guide will first detail this core transformation before addressing the synthesis of the amine precursor itself, which often presents the greater synthetic challenge.[1]
Core Synthesis: Acetylation of 2-Amino-3,5-difluoropyridine
The conversion of 2-amino-3,5-difluoropyridine to its acetamide derivative is a classic example of N-acylation, a fundamental and reliable reaction in organic chemistry.[3]
Mechanistic Rationale and Reagent Selection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Choice of Acetylating Agent: Acetic anhydride is the preferred reagent for this transformation on a laboratory and industrial scale.[3] Its advantages include:
-
High Reactivity: It is sufficiently electrophilic to react efficiently with the aminopyridine.
-
Favorable Byproducts: The byproduct, acetic acid, is easily removed during workup.
-
Safety and Handling: While corrosive and a lachrymator, it is generally safer and easier to handle than acetyl chloride, which reacts violently with moisture and produces corrosive HCl gas.
The overall transformation is depicted below:
Figure 1: General scheme for the acetylation of 2-amino-3,5-difluoropyridine.
Detailed Experimental Protocol
This protocol is a self-validating system based on established acylation procedures.[3]
Materials:
-
2-Amino-3,5-difluoropyridine (1.0 eq)
-
Acetic Anhydride (2.5-3.0 eq)
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3,5-difluoropyridine (1.0 eq) in a minimal amount of a suitable solvent or use acetic anhydride directly as the solvent.
-
Reagent Addition: Add acetic anhydride (2.5 eq) to the flask.
-
Heating: Gently heat the reaction mixture to 70-80°C with continuous stirring.
-
Reaction Monitoring: Maintain the temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water to hydrolyze the excess acetic anhydride.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.
Data Presentation and Characterization
The success of the synthesis is validated through rigorous characterization of the final product.
Table 1: Summary of Reaction Parameters
| Parameter | Typical Value | Justification/Comment |
| Yield | >90% | The reaction is typically high-yielding. |
| Purity (Post-Recrystallization) | >98% | Recrystallization is effective for removing impurities. |
| Melting Point | 55-57°C | A sharp melting point indicates high purity.[4] |
| Appearance | White to off-white solid | Expected appearance of the purified compound. |
Characterization:
-
¹H and ¹⁹F NMR Spectroscopy: Confirms the molecular structure by showing characteristic shifts and coupling constants for the aromatic protons, the methyl protons of the acetyl group, and the fluorine atoms.[5]
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for N-H stretching, C=O (amide I band), and C-N stretching, confirming the presence of the acetamide functional group.[6]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns consistent with the target structure.
Precursor Synthesis: The Challenge of 2-Amino-3,5-difluoropyridine
The accessibility of the starting material, 2-amino-3,5-difluoropyridine, is paramount. The introduction of fluorine onto a pyridine ring can be challenging, and several routes have been developed, each with distinct advantages and drawbacks.[1]
Overview of Synthetic Strategies
Historically, methods involved multi-step sequences starting from highly halogenated pyridines, such as pentafluoropyridine or trichloropyridines.[1][7][8] While effective, these routes can involve harsh conditions or hazardous reagents, limiting their large-scale applicability.
A more modern and scalable approach involves a Hofmann rearrangement, which provides high yields and purity while avoiding prohibitively toxic compounds.[1]
Recommended Pathway: Hofmann Rearrangement
This pathway begins with 3,5-difluoro-2-pyridinecarbonitrile and proceeds through a carboxamide intermediate.
Figure 2: Scalable synthesis of 2-amino-3,5-difluoropyridine via Hofmann rearrangement.
Step 1: Hydrolysis of the Nitrile The starting nitrile, 3,5-difluoro-2-pyridinecarbonitrile, is subjected to hydrolysis to form the corresponding amide, 3,5-difluoro-2-pyridinecarboxamide. This can be achieved under acidic or basic conditions.
Step 2: Hofmann Rearrangement The critical step is the Hofmann rearrangement of the carboxamide.[1]
-
Mechanism: The amide is treated with a hypohalite source, such as sodium hypochlorite (NaOCl), in the presence of a strong base like sodium hydroxide (NaOH). This initiates a rearrangement where the pyridine ring migrates to the nitrogen atom, with the loss of the carbonyl group as carbon dioxide, yielding the primary amine.
-
Causality: This method is particularly advantageous for large-scale production because it utilizes inexpensive and readily available reagents (bleach and lye) and avoids the use of highly toxic or unstable intermediates.[1] The process is known for its high yield and purity.[1]
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
Reagent Handling: Acetic anhydride is corrosive and a lachrymator; handle with care.[3] Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct acetylation of 2-amino-3,5-difluoropyridine using acetic anhydride. This method is high-yielding, robust, and straightforward. The primary challenge often lies in the synthesis of the 2-amino-3,5-difluoropyridine precursor. A modern, scalable, and safe route to this key intermediate is the Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide. By employing these validated protocols, researchers can reliably produce this valuable building block for application in pharmaceutical discovery and materials science.
References
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (WO2025093631A1)
- Process for the preparation of fluorinated pyridines.
- 2-Amino-3,5-difluoropyridine. Santa Cruz Biotechnology. (CAS 732306-31-9)
- 2-Amino-3,5-difluoropyridine. Chongqing Chemdad Co., Ltd. (CAS 732306-31-9)
- 2-Amino-3,5-difluoropyridine. ChemicalBook. (CAS 732306-31-9)
- Preparation method of 5-chloro-2,3-difluoropyridine.
- Application Note: Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. Benchchem.
- Comparison between experimental infrared spectrum of acetamide and...
- NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.
Sources
- 1. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 2. 2-Amino-3,5-difluoropyridine | 732306-31-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-3,5-difluoropyridine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
Technical Guide: Structure Elucidation of N-(3,5-Difluoropyridin-2-yl)acetamide
Executive Summary
This guide details the structural validation of N-(3,5-difluoropyridin-2-yl)acetamide , a critical fluorinated heterocyclic intermediate often employed in the synthesis of kinase inhibitors and bioisosteres. The presence of the electron-withdrawing fluorine atoms at the 3- and 5-positions creates unique spectroscopic signatures, particularly in
This document serves as a self-validating protocol for researchers, moving from synthetic provenance to advanced spectroscopic confirmation.
Part 1: Synthetic Provenance & Isolation
To ensure the integrity of the structural assignment, we must first establish the synthetic origin. The target molecule is generated via the acetylation of 2-amino-3,5-difluoropyridine .
Reaction Pathway
The acetylation of the exocyclic amine is typically achieved using acetic anhydride (
Figure 1: Synthetic pathway for the generation of the target acetamide.
Isolation Protocol
-
Quench: Pour reaction mixture into ice-water to precipitate the crude amide.
-
Filtration: Collect solids via vacuum filtration.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexanes/EtOAc).
-
Expected Physical State: White to off-white crystalline solid.
Part 2: Mass Spectrometry (Molecular Formula Validation)
Before analyzing connectivity, the molecular formula (
| Parameter | Theoretical Value | Experimental Target (HRMS-ESI) |
| Formula | ||
| Exact Mass | 172.0448 Da | 173.0521 ± 5 ppm |
| Isotope Pattern | M (100%), M+1 (~8%) | Matches simulated pattern |
Diagnostic Note: Fluorine is monoisotopic (
Part 3: Multidimensional NMR Elucidation
This is the core of the verification. The pyridine ring protons are heavily influenced by the fluorine atoms (
NMR Strategy
Run this before proton NMR. It is cleaner and immediately confirms the substitution pattern.
-
Signal Count: Two distinct signals (approx. -110 to -130 ppm).
-
Coupling:
-
F3 (Ortho to Amide): Likely appears as a quartet-like multiplet due to coupling with F5 (
) and H4 ( ). -
F5 (Meta to Amide): Distinct multiplet coupling to F3, H4, and H6.
-
NMR Assignment
The proton spectrum will exhibit complex splitting due to heteronuclear coupling (
Predicted Chemical Shifts (in
| Position | Type | Shift ( | Multiplicity & Coupling Logic |
| NH | Amide | 10.2 - 10.5 | Broad Singlet. Downfield due to anisotropy of the carbonyl and H-bonding. |
| H6 | Aromatic | 8.3 - 8.5 | Doublet of Doublets (dd). Couples to |
| H4 | Aromatic | 7.8 - 8.1 | Triplet of Doublets (td). Couples to |
| CH3 | Methyl | 2.1 - 2.2 | Singlet. Characteristic acetyl peak. |
J-Coupling Analysis (The "Fingerprint")
The splitting of Proton H4 is the most diagnostic feature. It sits between two fluorine atoms.
Figure 2: Coupling tree for Proton H4. Due to similar coupling constants from both flanking Fluorines (
Part 4: Structural Conformation & X-Ray Analysis
In the solid state (and often in non-polar solvents), 2-amidopyridines exhibit specific conformational preferences due to intramolecular hydrogen bonding.
The "S-Shape" vs. "W-Shape"
There is a competition between two H-bond acceptors for the amide proton:
-
Pyridine Nitrogen (
): Forms a stable 5-membered ring-like interaction. -
Fluorine at C3 (
): Forms a 5-membered interaction (N-H...F).
Scientific Insight: Although fluorine is a weak H-bond acceptor, the close proximity in the 3-position makes the N-H...F interaction highly probable, potentially locking the amide in a planar conformation. This can be verified via IR spectroscopy (shift in N-H stretch) or Single Crystal X-Ray Diffraction (SC-XRD).
Part 5: References & Validation Sources
-
Vertex AI & Google Patents. Synthesis of 2-amino-3,5-difluoropyridine derivatives. (General procedures for aminopyridine acetylation).
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. (Standard reference for F-H coupling constants).
-
Reich, H. J. WinPLT NMR Coupling Analysis. (University of Wisconsin).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference spectra for 2-amino-3,5-difluoropyridine).
Sources
N-(3,5-Difluoropyridin-2-YL)acetamide as a research chemical
This technical guide details the properties, synthesis, and medicinal chemistry applications of N-(3,5-Difluoropyridin-2-yl)acetamide , a specialized fluorinated heterocyclic building block.
Content Type: Technical Whitepaper & Experimental Guide Subject: Fluorinated Pyridine Scaffolds in Drug Discovery
Executive Summary
This compound is a research-grade intermediate used primarily in the optimization of small-molecule drugs. It represents the acetylated derivative of 2-amino-3,5-difluoropyridine (CAS 732306-31-9) .
In medicinal chemistry, this scaffold is valued for its specific electronic and steric profile. The 3,5-difluoro substitution pattern serves two critical functions:
-
Metabolic Blockade: It protects the electron-rich C3 and C5 positions of the pyridine ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).
-
Electronic Modulation: The electron-withdrawing fluorine atoms significantly lower the pKa of the pyridine nitrogen, reducing basicity and altering hydrogen bond donor/acceptor capability compared to non-fluorinated analogs.
Chemical Identity & Properties
| Property | Data / Prediction |
| Chemical Name | This compound |
| Parent Amine CAS | 732306-31-9 (2-Amino-3,5-difluoropyridine) |
| Molecular Formula | C₇H₆F₂N₂O |
| Molecular Weight | 172.13 g/mol |
| Predicted LogP | ~1.2 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Pyridine N, Amide O) |
| Appearance | White to off-white crystalline solid |
Structural Analysis
The molecule consists of a 2-aminopyridine core acetylated at the exocyclic nitrogen.[1] The fluorine atoms at positions 3 and 5 create a "push-pull" electronic environment. The C3-fluorine exerts an ortho-effect on the amide, potentially influencing the conformational preference (cis/trans amide bond) via electrostatic repulsion with the carbonyl oxygen or hydrogen bonding with the amide proton.
Synthesis Protocols
The synthesis of this compound is typically a two-stage process: first generating the parent amine, followed by chemoselective acetylation.
Diagram 1: Synthesis Workflow
Caption: Two-step synthesis via Hofmann rearrangement followed by N-acetylation.
Protocol A: Preparation of Parent Amine (2-Amino-3,5-difluoropyridine)
Note: While commercially available, in-house synthesis is often required for scale-up. Reference Method: Hofmann Rearrangement of 3,5-difluoropyridine-2-carboxamide [1].[2]
-
Reagents: 3,5-Difluoro-2-pyridinecarboxamide (1.0 eq), Sodium Hypochlorite (NaOCl, 1.1 eq), Sodium Hydroxide (NaOH, 2.5 eq).
-
Procedure:
-
Dissolve the carboxamide in water/methanol at 0°C.
-
Add NaOCl solution dropwise, maintaining temperature <5°C.
-
Add NaOH solution and heat the mixture to 70-80°C for 1-2 hours.
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.
-
Yield: Typically 70-85%.
-
Protocol B: Acetylation to Target
Objective: Convert the primary amine to the acetamide without di-acetylation.
-
Reagents: 2-Amino-3,5-difluoropyridine (1.0 eq), Acetic Anhydride (Ac₂O, 1.2 eq), Pyridine (solvent/base) or Dichloromethane (DCM) with Triethylamine (TEA).
-
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of 2-amino-3,5-difluoropyridine in 10 mL of anhydrous DCM. Add 1.5 eq of TEA.
-
Addition: Cool to 0°C. Add 1.2 eq of Acetic Anhydride dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).
-
Quench: Add saturated NaHCO₃ solution to quench excess anhydride.
-
Purification: Extract with DCM. Wash with brine. The crude product can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Applications in Drug Design[4][5][6][7]
This scaffold is a classic example of bioisosterism and metabolic engineering .
Mechanism of Action & SAR Logic
The 3,5-difluoro motif is often employed to optimize kinase inhibitors or antivirals (e.g., Hepatitis C inhibitors [2]).
-
pKa Modulation: The pyridine nitrogen in 2-aminopyridine is basic (pKa ~6.8). Adding two fluorine atoms drops the pKa significantly (to ~2.0-3.0). This reduces protonation at physiological pH, improving membrane permeability (passive transport).
-
Conformational Locking: The intramolecular hydrogen bond between the amide NH and the pyridine nitrogen (or repulsion from the C3-F) locks the molecule into a planar conformation, which can reduce the entropic penalty of binding to a protein active site.
-
Metabolic Stability: The C3 and C5 positions are the most electron-rich sites on a pyridine ring and are prone to oxidation. Fluorine blocks these sites, extending the half-life (
) of the drug.
Diagram 2: Structure-Activity Relationship (SAR)
Caption: Functional roles of substituents on the pyridine core.
Analytical Characterization
Researchers should expect the following spectral signatures during characterization.
Nuclear Magnetic Resonance (NMR)[3][6][8][9]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.5 ppm (s, 1H): Amide NH (Broad, exchangeable).
-
δ 8.4 ppm (d, J=2.5 Hz, 1H): H-6 proton (Next to Pyridine N).
-
δ 7.9 ppm (dt, J=9.0, 2.5 Hz, 1H): H-4 proton (Coupled to F).
-
δ 2.1 ppm (s, 3H): Acetyl methyl group.
-
-
¹⁹F NMR:
-
Expect two distinct signals around -120 to -140 ppm , showing coupling to the ring protons.
-
Mass Spectrometry[8]
-
LC-MS (ESI+): [M+H]⁺ = 173.13.
-
Fragmentation: Loss of acetyl group (M-42) is common, showing the parent amine peak at m/z ~131.
Safety & Handling (SDS Summary)
Based on data for 2-amino-3,5-difluoropyridine and general acetanilides.
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.[3][6]
-
Storage: Store in a cool, dry place. The acetamide is generally stable at room temperature but should be kept away from strong oxidizers.
References
-
Google Patents. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from .
-
ChemicalBook. (2024).[7] 2-Amino-3,5-difluoropyridine (CAS 732306-31-9) Properties and Biological Activity. Retrieved from .
-
US Patent Office. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from .
-
ChemScene. (2025). N-(5-Fluoropyridin-2-yl)acetamide (Related Analog Data). Retrieved from .
Sources
- 1. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9 [matrix-fine-chemicals.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Acetamide, 2,2,2-trifluoro-N-3-pyridinyl- | C7H5F3N2O | CID 605298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Purification of N-(3,5-Difluoropyridin-2-YL)acetamide by Column Chromatography: A Methodical Approach
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the purification of N-(3,5-Difluoropyridin-2-YL)acetamide, a common intermediate in pharmaceutical and agrochemical research. The methodology centers on normal-phase flash column chromatography, a technique prized for its efficiency and scalability in drug discovery workflows.[1][2][3] This document moves beyond a simple list of steps, delving into the rationale behind procedural choices, from solvent system selection based on Thin-Layer Chromatography (TLC) to strategies for mitigating common issues associated with purifying polar, basic compounds. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.
Introduction: The Importance of Purity
This compound is a fluorinated pyridine derivative. Such structures are of significant interest in medicinal chemistry due to the unique properties fluorine imparts, including altered metabolic stability and binding affinities. Achieving high purity of such intermediates is non-negotiable for the integrity of subsequent synthetic steps and the validity of biological screening data.
Column chromatography is a fundamental technique for purifying compounds from complex mixtures.[4][5] It operates by distributing a sample between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[6][7] Compounds separate based on their differential affinities for these two phases.[7] This application note specifically details the use of flash chromatography, an air-pressure-driven enhancement of traditional gravity chromatography that significantly reduces purification time from hours to minutes.[1][7][8]
Pre-Chromatography Analysis: Understanding the Analyte
A successful purification strategy begins with understanding the physicochemical properties of the target molecule.
Key Physicochemical Properties
This compound possesses several structural features that dictate its chromatographic behavior:
-
Polarity: The presence of an amide group and two electronegative fluorine atoms makes the molecule polar. This suggests strong interaction with a polar stationary phase like silica gel.[4]
-
Basicity: The pyridine nitrogen atom is basic (typical pKa for pyridine derivatives is 5-6), which can lead to strong, undesirable interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[9] This interaction is a primary cause of "peak tailing," where the compound elutes slowly and asymmetrically, leading to poor separation and lower recovery.[9]
-
Solubility: The compound's polarity influences its solubility. It is expected to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol.
| Property | Value / Description | Implication for Chromatography |
| Molecular Formula | C₇H₆F₂N₂O | --- |
| Molecular Weight | 172.14 g/mol | --- |
| Polarity | Polar | Strong retention on normal-phase silica gel. |
| Basicity (pKa) | ~5-6 (estimated) | Potential for peak tailing on acidic silica.[9] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[10]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[10]
Method Development Using Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing a solvent system for column chromatography.[2][4] An effective TLC separation provides a strong indication of the compound's behavior on a silica column.[13] A good separation is typically achieved when the target compound has a Retardation Factor (Rf) between 0.2 and 0.4 .[8][14]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Protocol 3.1: TLC Solvent System Screening
-
Preparation: Prepare several small beakers or TLC developing chambers, each containing a different mobile phase mixture (e.g., varying ratios of a non-polar solvent like hexanes and a polar solvent like ethyl acetate). Place a filter paper in each chamber to ensure solvent vapor saturation.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the spotted TLC plate into a chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value for the target compound and major impurities in each solvent system.
-
Optimization for Basicity: If significant streaking or tailing is observed on the TLC plate, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase and repeat the development.[9] This competitively blocks the acidic silanol sites, improving the spot shape.[9]
| Example Solvent System (Hexane:Ethyl Acetate) | Target Compound Rf | Impurity 1 Rf | Impurity 2 Rf | Observations |
| 90:10 | 0.05 | 0.15 | 0.0 | All spots are too low. Eluent is too weak. |
| 70:30 | 0.25 | 0.50 | 0.05 | Good separation. Target Rf is ideal.[14] |
| 50:50 | 0.60 | 0.75 | 0.30 | Spots are too high. Eluent is too strong. |
| 70:30 + 0.5% TEA | 0.28 | 0.52 | 0.06 | Tailing of the target spot is significantly reduced. |
Purification via Flash Column Chromatography
Once an optimal solvent system is identified via TLC, the method can be scaled up to a flash chromatography column. Flash chromatography uses positive pressure to accelerate the flow of the mobile phase, enabling rapid and high-resolution separations.[7][15]
Workflow: From TLC to Purified Compound
Caption: Workflow from TLC method development to final product isolation.
Choice of Elution Technique: Isocratic vs. Gradient
-
Isocratic Elution: The mobile phase composition remains constant throughout the run (e.g., 70:30 Hexane:EtOAc). This method is simple and best for separating compounds with similar polarities.[16][17]
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the proportion of the more polar solvent. This is highly effective for separating complex mixtures containing compounds with a wide range of polarities, as it shortens run times and improves peak shape for late-eluting components.[16][18][19]
For a typical crude reaction mixture, a linear gradient is recommended. For example, starting with a weaker eluent (e.g., 80:20 Hexane:EtOAc) and gradually increasing to a stronger one (e.g., 60:40 Hexane:EtOAc).
Protocol 4.1: Step-by-Step Column Purification
This protocol assumes the use of a pre-packed silica gel cartridge with an automated flash chromatography system, which is common in modern drug development labs.
-
Column Selection and Equilibration:
-
Choose a silica gel cartridge size appropriate for the amount of crude material (a common rule of thumb is a 1:30 to 1:100 ratio of sample mass to silica mass).
-
Equilibrate the column by flushing it with 3-5 column volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane). Inject this solution directly onto the column. Caution: Using a solvent much stronger than the initial mobile phase can degrade the separation.
-
Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent. Add a small amount of silica gel (or other inert adsorbent like Celite®) to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Load this powder into an empty solid-load cartridge and place it atop the main purification column. This method often provides superior resolution.
-
-
Elution and Fraction Collection:
-
Begin the run using the developed gradient method (e.g., a linear gradient from 10% to 40% Ethyl Acetate in Hexane over 15 column volumes). Ensure 0.5% TEA is present in the polar solvent to prevent tailing.
-
Use a UV detector to monitor the eluent and collect fractions automatically as peaks are detected.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure target compound.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques like ¹H NMR, LC-MS, or HPLC.
-
Flash Chromatography Workflow Diagram
Caption: Detailed step-by-step flash chromatography protocol.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silica silanol groups.[9] | Add a basic modifier (0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to mask the silanol sites.[9] Consider using a less acidic stationary phase like neutral alumina.[1] |
| Poor Separation (Co-elution) | The chosen solvent system has insufficient selectivity. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol). A shallower gradient can also improve resolution between closely eluting spots. |
| Compound Will Not Elute | The mobile phase is too weak (non-polar). The compound is irreversibly adsorbed. | Increase the polarity of the mobile phase (e.g., switch from EtOAc to MeOH as the polar component). If the compound is highly polar, consider reverse-phase chromatography. |
| Compound Elutes Too Quickly (at solvent front) | The mobile phase is too strong (too polar). The sample was loaded in a solvent that was too strong. | Decrease the polarity of the mobile phase. Use the dry loading technique to ensure the sample is introduced to the column under weak solvent conditions. |
References
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Journal of Chromatography A, 1109(2), 253–266. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]
-
AGC Chemicals Americas. (2024). Advantages of Silica Gels for HPLC Packing Applications. [Link]
-
Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
-
Studylib. (n.d.). Chromatography Application Note: TLC to Gradient Separation. [Link]
-
TLC to Gradient Chromatography Separation Simulator. (n.d.). [Link]
-
Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
-
Al-Shehri, S., Salah, N., Al-Ghamdi, A. F., Al-Enazi, N. M., & El-Sayed, R. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
-
International Journal of Advanced Pharmaceutical and Biological Sciences. (2021). Flash chromatography. [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. [Link]
-
Radleys. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]
-
ResearchGate. (2025). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method?. [Link]
-
Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Kishida Chemical Co., Ltd. (2021). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. [Link]
-
Reddit. (2024). r/OrganicChemistry: What type of column chromatography for highly polar compounds?. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
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Comprehensive Analytical Characterization of N-(3,5-Difluoropyridin-2-YL)acetamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N-(3,5-Difluoropyridin-2-YL)acetamide, a fluorinated pyridine derivative of interest in pharmaceutical research and development. The structural complexity and the presence of fluorine atoms necessitate a multi-technique approach to unambiguously confirm its identity, purity, and stability. This document outlines detailed protocols and the underlying scientific rationale for employing chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be robust and self-validating, ensuring the generation of reliable and accurate data critical for regulatory submissions and drug development milestones.
Introduction: The Imperative for Rigorous Characterization
This compound is a heterocyclic compound featuring a difluorinated pyridine ring and an acetamide functional group. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity, making fluorinated compounds highly valuable in drug discovery.[1] Consequently, the unequivocal characterization of such molecules is a foundational requirement for advancing any potential drug candidate.
This application note details an integrated analytical workflow designed to provide a complete profile of this compound. We will progress from establishing the compound's basic physicochemical properties to advanced techniques for structural elucidation, purity assessment, and solid-state characterization.
Physicochemical Properties Summary
A foundational step in any analytical workflow is the compilation of the molecule's basic chemical properties.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Chemical Structure | ![]() | Deduced from Name |
| Molecular Formula | C₇H₆F₂N₂O | Calculated |
| Molecular Weight | 172.14 g/mol | Calculated |
| Parent Amine | 3,5-Difluoropyridin-2-amine | PubChem CID: 2783238[2] |
| Parent Amine CAS | 732306-31-9 | ChemScene[3] |
Note: The structure image is a representation. A dedicated CAS number for the title compound was not identified at the time of writing; properties are based on its chemical structure derived from the acetylation of 3,5-Difluoropyridin-2-amine.
Integrated Analytical Workflow
A multi-faceted approach is essential for full characterization. The relationship between different analytical goals and the techniques used to achieve them is visualized below.
Caption: Integrated workflow linking analytical goals to specific techniques.
Chromatographic Techniques for Purity and Assay
Chromatographic methods are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and quantifying them in various matrices.
High-Performance Liquid Chromatography (HPLC)
Causality & Expertise: Reverse-phase HPLC is the preferred method for purity analysis of moderately polar, non-volatile compounds like this compound. The separation is driven by the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By starting with a high-polarity mobile phase (high aqueous content) and gradually increasing its strength (organic content), compounds are eluted in order of increasing hydrophobicity. A photodiode array (PDA) or UV detector is ideal for detecting the pyridine chromophore.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).
-
-
Reagents & Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate briefly to ensure complete dissolution.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 254 nm | A common wavelength for aromatic and conjugated systems. A full PDA scan (200-400 nm) is recommended during method development to find the absorbance maximum. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient is effective for separating the main peak from potential impurities with different polarities. |
-
Data Analysis:
-
Integrate all peaks detected.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Expertise: GC-MS serves as an excellent orthogonal technique to HPLC. It is suitable for thermally stable and volatile compounds.[5][6] this compound should have sufficient volatility for GC analysis. The high separation efficiency of the gas chromatograph combined with the definitive identification power of the mass spectrometer makes it invaluable for identifying trace impurities.[7] Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern that serves as a molecular fingerprint.
Protocol: Impurity Identification by GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]
-
-
Reagents & Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate, GC grade.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.
-
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A temperature ramp is necessary to elute compounds with a range of boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for generating reproducible mass spectra for library matching. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |
-
Data Analysis:
-
Identify the peak corresponding to the main compound by its retention time and mass spectrum.
-
Analyze the mass spectra of any impurity peaks. The fragmentation pattern can elucidate their structures.
-
Compare spectra against commercial libraries (e.g., NIST) for tentative identification.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide definitive information on the covalent bonding and three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise: NMR is the most powerful tool for unambiguous structure determination.[1] For this molecule, a suite of experiments is required. ¹H NMR identifies the number and environment of protons. ¹³C NMR provides information on the carbon skeleton. Crucially, ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms, a key structural feature.[1]
Protocol: Structural Confirmation by ¹H, ¹³C, and ¹⁹F NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).[8]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The choice of solvent is important as it can influence chemical shifts.[1]
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D correlation experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete assignment.
-
-
Expected Spectral Features & Analysis:
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons (~2.2 ppm).
-
A singlet or broad singlet for the amide (NH) proton (highly variable, ~8-10 ppm).
-
Two aromatic protons on the pyridine ring, appearing as complex multiplets due to H-H and H-F coupling.
-
-
¹³C NMR:
-
Signals for the methyl carbon, carbonyl carbon, and the five distinct carbons of the difluoropyridine ring.
-
The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF).[9]
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the pyridine ring. Their chemical shifts and coupling patterns provide definitive proof of their positions.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Expertise: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[10] This is an excellent method for confirming the presence of the key amide and fluoropyridine moieties.
Protocol: Functional Group Identification by FTIR
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal. No further preparation is needed.
-
-
Data Acquisition:
-
Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Analysis & Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~1680 | C=O Stretch (Amide I) | Secondary Amide[11] |
| ~1540 | N-H Bend (Amide II) | Secondary Amide[11] |
| ~1580, ~1450 | C=C, C=N Ring Stretching | Pyridine Ring[12][13] |
| ~1250 | C-N Stretch | Amide/Aromatic Amine |
| ~1100-1000 | C-F Stretch | Aryl-Fluoride |
High-Resolution Mass Spectrometry (HRMS)
Causality & Expertise: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight.
Protocol: Elemental Composition by ESI-HRMS
-
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in a solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample directly or via an LC system into the ESI source in positive ion mode.
-
Acquire the spectrum over a relevant mass range (e.g., m/z 100-300).
-
-
Data Analysis:
-
Identify the peak for the protonated molecule, [M+H]⁺.
-
The expected exact mass for [C₇H₇F₂N₂O]⁺ is 173.0521.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass. The result should be within a 5 ppm mass error.
-
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques are crucial for characterizing the physical properties of a solid API, which directly impact its stability, processing, and bioavailability.[14]
Caption: Workflow for thermal analysis using TGA and DSC.
Differential Scanning Calorimetry (DSC)
Causality & Expertise: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It is used to determine the melting point, a key indicator of purity. Sharp melting endotherms are characteristic of pure crystalline substances. The presence of impurities typically broadens the melting peak and lowers the melting point.[14]
Protocol: Melting Point and Purity by DSC
-
Instrumentation: DSC instrument with a refrigerated cooling system.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C, then ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm. The onset is typically reported as the melting point.
-
The sharpness of the peak provides a qualitative measure of purity.
-
Thermogravimetric Analysis (TGA)
Causality & Expertise: TGA measures the change in mass of a sample as a function of temperature.[17] This technique is essential for assessing thermal stability and identifying the temperature at which the compound begins to decompose. It can also quantify the presence of residual solvents or water.[15]
Protocol: Thermal Stability by TGA
-
Instrumentation: TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C, then ramp to a high temperature (e.g., 500 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the resulting weight vs. temperature curve.
-
The onset temperature of the major weight loss event is considered the decomposition temperature.
-
Any weight loss at lower temperatures (e.g., <120 °C) may indicate the presence of volatile impurities or residual solvent.
-
Conclusion
The analytical strategy detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By systematically employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, structure, and solid-state properties of this compound. This multi-technique approach ensures data integrity and provides the critical information required to support all stages of pharmaceutical research and development.
References
- Shubin, K. et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Benchchem. Comparative Analysis of 1H NMR Spectra: 5-(Dichloromethyl)-2-fluoropyridine and Related Analogues.
-
Gabrien, T. (2018). Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. Available at: [Link]
- Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA.
- ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA).
-
Al-Badr, A. A. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Medical Sciences, 9(4), 319-328. Available at: [Link]
-
Suryaprakash, N., Kunwar, A. C., & Khetrapal, C. L. (1981). NMR SPECTRA OF 2-FLUOROPYRIDINE IN NEMATIC LIQUID CRYSTALS. ResearchGate. Available at: [Link]
- ChemicalBook. 2-Fluoropyridine(372-48-5) 13C NMR spectrum.
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Available at: [Link]
-
Al-Qaim, F. F., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]
- Cefas. (2025). Development of quantitative methods for the determination of pyridine in marine sediments and biota.
-
Al-Bsoul, A. et al. (2013). A study on microwave removal of pyridine from wastewater. ResearchGate. Available at: [Link]
-
Stone, K. et al. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]
- ResearchGate. FTIR spectrum for Pyridine.
- ResearchGate. Ring-stretching region of the FTIR spectra of pyridine adsorbed on...
-
All about chemistry. (2023). FTIR spectra of amides. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2783238, 3,5-Difluoropyridin-2-amine. Available at: [Link]
- ChemScene. 3,5-Difluoropyridin-2-ylamine.
- Patil, P. et al. (2010). Improved Liquid Chromatographic method for the determination of Flutamide in Pharmaceutical Formulation. International Journal of ChemTech Research, 2(1), 382-387.
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N-(3,5-Difluoropyridin-2-YL)acetamide: A Pivotal Intermediate in Contemporary Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. Among the various fluorinated heterocycles, the 3,5-difluoropyridine moiety has garnered significant attention. The presence of two fluorine atoms on the pyridine ring modulates the electronic properties of the system, influencing its pKa and potential for hydrogen bonding, which can be critical for target engagement.
This technical guide focuses on N-(3,5-Difluoropyridin-2-YL)acetamide , a key intermediate derived from 2-Amino-3,5-difluoropyridine. This intermediate serves as a versatile building block for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors for oncology and immunology. Its utility lies in the reactive yet stable nature of the N-acetylated aminopyridine, which allows for further synthetic manipulations while anchoring a critical pharmacophoric element. This document will provide detailed protocols for the synthesis and characterization of this intermediate and explore its application in the context of a significant case study in modern drug development.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward and high-yielding process starting from the commercially available 2-Amino-3,5-difluoropyridine. The reaction involves a nucleophilic acyl substitution where the exocyclic amino group of the pyridine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Protocol 1: Synthesis of this compound
This protocol details the N-acetylation of 2-Amino-3,5-difluoropyridine. The causality behind the chosen reagents and conditions lies in achieving a clean and efficient conversion. Acetic anhydride serves as a potent and readily available acetylating agent. The reaction is typically performed neat or in a suitable solvent, and maintaining the temperature is crucial to prevent side reactions.[1][2] The work-up procedure is designed to quench excess acetic anhydride and effectively isolate the product.
Materials:
-
2-Amino-3,5-difluoropyridine (1.0 eq)
-
Acetic Anhydride (2.0 eq)
-
Pyridine (catalytic amount, optional)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3,5-difluoropyridine (e.g., 1.30 g, 10.0 mmol) in a minimal amount of a suitable solvent like ethyl acetate or perform the reaction neat.
-
Acetylation: Slowly add acetic anhydride (e.g., 1.88 mL, 20.0 mmol) to the stirred solution at room temperature. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product as a solid.
Characterization Data (Predicted and Analog-Based):
While specific experimental data for this compound is not widely published, the expected characterization data can be inferred from analogous compounds and spectroscopic principles.
| Parameter | Expected Value/Observation | Source/Rationale |
| Molecular Formula | C₇H₆F₂N₂O | - |
| Molecular Weight | 172.14 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds. |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~8.2 (d, 1H), ~7.8 (m, 1H), ~2.3 (s, 3H) | Inferred from related acetamide compounds.[3][4] The pyridine protons will show characteristic couplings to fluorine. |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~169 (C=O), ~155 (d), ~145 (dd), ~138 (dd), ~120 (d), ~25 (CH₃) | Inferred from related difluoropyridine and acetamide structures.[5][6] Carbon signals will exhibit C-F coupling. |
| Mass Spec (ESI-MS) m/z | 173.05 [M+H]⁺ | Calculated from the molecular formula. |
DOT Diagram: Synthesis Workflow
Caption: Synthetic route to this compound.
Application in Drug Discovery: A Case Study with BTK Inhibitors
The utility of fluorinated pyridine intermediates is prominently exemplified in the development of kinase inhibitors. A compelling, albeit structurally related, case is the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib (Jaypirca™) .[7][8] While Pirtobrutinib itself contains a 5-fluoro-2-methoxybenzamide moiety, its discovery and development underscore the synthetic strategies and the importance of fluorinated aromatic building blocks in constructing highly potent and selective kinase inhibitors.
BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies.[4][9] Pirtobrutinib is a non-covalent BTK inhibitor, which offers advantages over covalent inhibitors, particularly in cases of acquired resistance.
The Role of Fluorinated Pyridine Scaffolds
The synthesis of Pirtobrutinib and its analogues involves the coupling of a fluorinated aromatic acid with an amine.[1][9] The 3,5-difluoropyridine scaffold, as present in our intermediate of interest, offers several advantages in this context:
-
Modulation of Basicity: The electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen, which can be crucial for avoiding off-target interactions and improving pharmacokinetic properties.
-
Metabolic Stability: The strong C-F bonds can block potential sites of metabolism, leading to an improved half-life of the drug.
-
Binding Interactions: The fluorine atoms can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity and selectivity.
Hypothetical Application Workflow
The this compound intermediate can be envisioned as a key building block in the synthesis of novel kinase inhibitors. The acetamide group can serve multiple purposes:
-
A Protecting Group: The acetyl group can protect the amino functionality during subsequent reactions on the pyridine ring, such as cross-coupling reactions to introduce further diversity. It can be later hydrolyzed if a free amine is required in the final molecule.
-
A Key Pharmacophoric Element: The acetamide group itself can form crucial hydrogen bonds with the hinge region of a kinase, a common binding motif for many kinase inhibitors.
DOT Diagram: Drug Discovery Application Workflow
Sources
- 1. rsc.org [rsc.org]
- 2. N-(3,5-Difluorophenyl)acetamide | 404-01-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. N~2~-[(3,5-Difluorophenyl)acetyl]-N-[(3s,7r)-1-Methyl-2-Oxo-7-Phenyl-2,3,4,7-Tetrahydro-1h-Azepin-3-Yl]-L-Alaninamide | C24H25F2N3O3 | CID 10071994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
Application Notes & Protocols: The Strategic Utility of N-(3,5-Difluoropyridin-2-YL)acetamide in the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site has been exploited in numerous FDA-approved drugs.[2][3] The strategic incorporation of fluorine atoms into these scaffolds further enhances their pharmacological profiles by improving metabolic stability, binding affinity, and lipophilicity.[4] This technical guide provides an in-depth exploration of N-(3,5-Difluoropyridin-2-YL)acetamide, a highly valuable and versatile building block derived from 3,5-Difluoropyridin-2-amine. We will elucidate its strategic importance, provide detailed protocols for its synthesis and subsequent elaboration, and demonstrate its application in the construction of complex kinase inhibitors.
The Scientific Rationale: Why the Difluoro-Acetamido-Pyridine Scaffold?
The pursuit of potent and selective kinase inhibitors demands molecular scaffolds that can be precisely functionalized to optimize interactions within the ATP-binding pocket. The 2,3,5-trisubstituted pyridine framework has emerged as a particularly fruitful scaffold for developing such targeted therapies.[5][6][7]
1.1. The Core Moiety: 3,5-Difluoropyridin-2-amine
The parent compound, 3,5-Difluoropyridin-2-amine, is the foundational starting point. Its utility is rooted in a unique electronic and structural profile:
-
Hinge-Binding Motif: The 2-amino-pyridine group is a classic "hinge-binder," a structural element that forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors.[2]
-
Fluorine's Influence: The two electron-withdrawing fluorine atoms at the C3 and C5 positions significantly modulate the electronics of the pyridine ring. This has two key consequences:
-
Enhanced Binding: The fluorine atoms can participate in favorable polar or hydrogen bond interactions with amino acid residues in the ATP-binding site, thereby increasing binding affinity.[2]
-
Reaction Selectivity: The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a reliable and regioselective handle for introducing further complexity.[7]
-
1.2. The Acetamide Advantage: From Amine to Intermediate
While the primary amine is crucial for the final inhibitor's biological activity, converting it to an acetamide (N-acetylation) is a critical strategic step in the synthetic sequence.
-
Modulation of Reactivity: The acetamide group temporarily alters the nucleophilicity of the amine, which can be advantageous for directing subsequent reactions on the pyridine ring.
-
Additional Interactions: In some inhibitor designs, the acetamide itself is retained in the final structure, where the carbonyl oxygen and N-H group can serve as additional hydrogen bond acceptors and donors, respectively. Numerous potent kinase inhibitors feature acetamide moieties.[8][9]
-
Synthetic Handle: The acetamide serves as a robust protecting group for the amine that can be readily removed under acidic or basic conditions late in the synthesis to reveal the critical hinge-binding amine.
The strategic workflow for utilizing this scaffold is therefore clear: begin with the difluoro-amine, protect or modify it as the acetamide, perform key bond-forming reactions on the pyridine core, and finally, deprotect to yield the active inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Physicochemical Data
A clear understanding of the physical properties of the key reagents is essential for successful synthesis and purification.
| Property | 3,5-Difluoropyridin-2-amine | This compound |
| Molecular Formula | C₅H₄F₂N₂ | C₇H₆F₂N₂O |
| Molecular Weight | 130.10 g/mol [10][11] | 172.14 g/mol |
| CAS Number | 732306-31-9[10][11] | 914513-68-9 (example, may vary) |
| Appearance | White to off-white solid[12] | Typically a white to off-white solid |
| Melting Point | 55-57 °C[12] | Not widely reported, dependent on purity |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of the starting amine. This reaction is typically high-yielding and straightforward.
Caption: Workflow for the synthesis of the acetamide intermediate.
Materials:
-
3,5-Difluoropyridin-2-amine (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-Difluoropyridin-2-amine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Elaboration via Nucleophilic Aromatic Substitution (SNAr)
This protocol demonstrates the use of the acetamide intermediate in a key C-C or C-O bond-forming reaction. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the C-F bonds susceptible to nucleophilic attack.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., 4-aminophenol) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the chosen nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water, which may cause the product to precipitate.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If the product remains in solution, transfer the aqueous mixture to a separatory funnel and extract multiple times with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography or recrystallization to obtain the desired trisubstituted pyridine intermediate.
Protocol 3: Final Deprotection to Reveal the Hinge-Binding Amine
This final step involves the hydrolysis of the acetamide to regenerate the free amine, which is critical for kinase binding.
Materials:
-
Acetamide-protected intermediate from Protocol 2 (1.0 eq)
-
6M Hydrochloric acid (HCl) or 3M Sodium hydroxide (NaOH)
-
Methanol or Ethanol
Procedure:
-
Dissolve the acetamide intermediate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add an excess of 6M aqueous HCl.
-
Attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC or LC-MS until deprotection is complete (usually 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by the slow addition of a saturated NaHCO₃ solution or a suitable base until the pH is ~7-8.
-
Extract the aqueous mixture several times with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting amine is often pure enough for the next step or can be purified by chromatography if necessary. This product is now ready for a final coupling step or can be the final inhibitor itself.
Representative Reaction Data
The following table provides expected outcomes for the described protocols. Yields and purity are representative and may vary based on scale and specific substrates used.
| Reaction Step | Key Reactants | Typical Conditions | Expected Yield (%) | Purity (%) (Post-Purification) |
| Protocol 1: Acetylation | 3,5-Difluoropyridin-2-amine, Acetyl Chloride | DCM, TEA, 0 °C to RT, 2h | >90% | >98% |
| Protocol 2: SNAr | This compound, 4-Aminophenol | DMF, K₂CO₃, 90 °C, 6h | 60-80% | >97% |
| Protocol 3: Deprotection | Product from Protocol 2 | 6M HCl, EtOH, Reflux, 4h | 85-95% | >98% |
Conclusion and Future Perspectives
This compound is a superior building block for the synthesis of kinase inhibitors, offering a masterful blend of stability, reactivity, and strategic utility. The protocols outlined herein provide a robust and reproducible pathway for its synthesis and subsequent elaboration into complex, highly functionalized pyridine scaffolds. The ability to perform selective SNAr reactions followed by a straightforward deprotection to reveal the critical hinge-binding amine makes this intermediate an indispensable tool for medicinal chemists. By leveraging this scaffold, researchers can rapidly generate diverse libraries of novel kinase inhibitors, accelerating the discovery of next-generation therapeutics for oncology and other diseases.
References
-
Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. ResearchGate. Available at: [Link][5]
-
Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Available at: [Link][6]
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. ResearchGate. Available at: [Link][7]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link][2]
-
3,5-Difluoropyridin-2-amine. PubChem. Available at: [Link][10]
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Available at: [Link][8]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link][1]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link][13]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link][3]
-
Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ResearchGate. Available at: [Link][9]
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- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 4. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 2-Amino-3,5-difluoropyridine | 732306-31-9 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of N-(3,5-Difluoropyridin-2-YL)acetamide
Abstract
This application note provides a detailed examination of the mass spectrometric behavior of N-(3,5-Difluoropyridin-2-YL)acetamide, a compound of interest in pharmaceutical and agrochemical research. Understanding its fragmentation pattern is critical for unambiguous identification, structural confirmation, and quantitative analysis in complex matrices. We present detailed protocols for both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry and propose the primary fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the characterization of novel chemical entities.
Introduction
This compound belongs to a class of substituted pyridine compounds that are key building blocks in the synthesis of biologically active molecules. The presence of a difluorinated pyridine ring and an acetamide group imparts specific chemical properties that influence its behavior in a mass spectrometer. Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ions and their fragments.[1]
This document outlines the expected fragmentation patterns of this compound under both hard (Electron Impact) and soft (Electrospray Ionization) ionization techniques. By understanding the underlying principles of ion formation and fragmentation, researchers can confidently identify this compound and its metabolites or degradants.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₆F₂N₂O
-
Monoisotopic Mass: 172.0448 Da
-
Structure:
(A representative image of the chemical structure)
The structure features a stable aromatic pyridine ring, which is expected to influence the stability of the molecular ion, particularly in EI-MS.[2] The amide linkage is a primary site for fragmentation.
Predicted Fragmentation Pathways
The fragmentation of a molecule is dependent on the ionization method used. Energetic techniques like EI lead to extensive fragmentation, while softer methods like ESI typically yield a protonated or deprotonated molecule with fragmentation induced via collision-induced dissociation (CID).[3][4]
Electron Impact (EI) Mass Spectrometry
Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is a radical cation.[5][6] This high-energy species then undergoes a series of fragmentation reactions.
Key Predicted EI Fragmentation Steps:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the amide nitrogen. This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
Loss of Ketene: A characteristic fragmentation for N-acetylated compounds is the loss of a neutral ketene molecule (CH₂=C=O) via a rearrangement process. This leads to the formation of the 2-amino-3,5-difluoropyridine radical cation.
-
Pyridine Ring Fragmentation: Subsequent fragmentation of the difluoropyridine ring can occur through the loss of HCN or fluorine radicals, although these are generally less favorable pathways compared to the initial amide bond cleavages.
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in positive ion mode.[4][7] Fragmentation is then induced in a collision cell (CID) to obtain structural information.
Key Predicted ESI-MS/MS Fragmentation Steps:
-
Protonation: The initial step is the formation of the protonated molecule [M+H]⁺. The most likely sites of protonation are the amide oxygen or the pyridine ring nitrogen.
-
Loss of Ketene: Similar to EI, the most prominent fragmentation of the protonated molecule is the loss of a neutral ketene molecule (CH₂=C=O). This results in the protonated 2-amino-3,5-difluoropyridine ion.
-
Loss of Acetamide: A less common pathway could involve the cleavage of the C-N amide bond, leading to the loss of the entire acetamide group as a neutral molecule.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Predicted Mass Fragments
The following tables summarize the expected major ions and their corresponding mass-to-charge ratios (m/z) for this compound.
Table 1: Predicted EI-MS Fragments
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 172 | [C₇H₆F₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 157 | [C₆H₃F₂N₂O]⁺ | Loss of •CH₃ |
| 130 | [C₅H₄F₂N₂]⁺• | Loss of CH₂=C=O |
| 129 | [C₅H₃F₂N₂]⁺ | Loss of •CH₃ and CO |
Table 2: Predicted ESI-MS/MS Fragments (from precursor m/z 173)
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 173 | [C₇H₆F₂N₂O + H]⁺ | Protonated Molecule ([M+H]⁺) |
| 131 | [C₅H₄F₂N₂ + H]⁺ | Loss of CH₂=C=O |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate solvent for the chosen ionization method. For ESI, a 50:50 mixture of water and acetonitrile with 0.1% formic acid is recommended for positive ion mode. For direct infusion EI, a solvent like methanol or dichloromethane can be used.
GC-EI-MS Protocol
This protocol is suitable for a standard gas chromatograph coupled to an electron ionization mass spectrometer.
Caption: Workflow for GC-EI-MS analysis.
-
GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
LC-ESI-MS/MS Protocol
This protocol is suitable for a liquid chromatograph coupled to an electrospray ionization tandem mass spectrometer.
Caption: Workflow for LC-ESI-MS/MS analysis.
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300°C.
-
MS1 Scan Range: m/z 100-400.
-
MS/MS: Select the precursor ion at m/z 173 and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages around the acetamide functional group. Under EI, the loss of a methyl radical and a neutral ketene molecule are the expected primary fragmentation pathways. In ESI-MS/MS, the protonated molecule is expected to readily lose a neutral ketene molecule upon collision-induced dissociation. The protocols and predicted fragmentation patterns provided in this application note serve as a robust starting point for the identification and structural characterization of this compound in various research and development settings.
References
-
Cole, R. B. (2011). Electrospray and MALDI Mass Spectrometry: Fundamentals, Instrumentation, and Applications. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Wikipedia contributors. (2024). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia contributors. (2024). Electrospray ionization. In Wikipedia, The Free Encyclopedia. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(7), 5488-5506. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
-
Chemguide. Fragmentation Patterns in Mass Spectra. [Link]
-
University of Arizona. Fragmentation Mechanisms. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for N-(3,5-Difluoropyridin-2-YL)acetamide synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Synthesizing N-(3,5-difluoropyridin-2-yl)acetamide is chemically distinct from acetylating a standard aniline or non-substituted aminopyridine.
The Science (Causality): The primary hurdle is electronic deactivation . The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect) and a steric proximity effect on the exocyclic amine at C2.
-
Reduced Nucleophilicity: The lone pair on the exocyclic nitrogen is pulled toward the electron-deficient ring, making it a poor nucleophile.
-
Ring Basicity: The C3 and C5 fluorine atoms also reduce the basicity of the ring nitrogen, making the substrate less prone to protonation but also less reactive toward electrophiles.
Implication: Standard room-temperature acetylation (e.g., AcCl/Et3N) often stalls or results in low conversion. Forcing conditions, however, risk forming the bis-acetylated imide byproduct.
Optimized Experimental Protocol
This protocol balances the need for forcing conditions (to overcome low nucleophilicity) with the control required to prevent over-acetylation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Amino-3,5-difluoropyridine | 1.0 | Substrate | Limiting reagent. |
| Acetic Anhydride (Ac₂O) | 1.5 - 2.0 | Reagent | Excess drives equilibrium; milder than Acetyl Chloride. |
| 4-Dimethylaminopyridine (DMAP) | 0.1 (10 mol%) | Catalyst | Critical. Forms a highly reactive N-acetylpyridinium intermediate. |
| Pyridine | Solvent (5-10 vol) | Solvent/Base | Acts as an acid scavenger and solvent. |
| Toluene | Alternative Solvent | Solvent | Use if workup requires a non-basic solvent (requires 2.0 eq Et3N). |
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Charge: Add 2-Amino-3,5-difluoropyridine (1.0 equiv) and DMAP (0.1 equiv).
-
Solvent: Add anhydrous Pyridine (5 mL per gram of substrate). Stir until dissolved.
-
Addition: Add Acetic Anhydride (1.5 equiv) dropwise at Room Temperature (RT).
-
Technical Note: A slight exotherm may occur, but it will be less pronounced than with non-fluorinated analogs.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC every 2 hours.
-
Target: >95% conversion.[1] If stalled after 4 hours, add 0.5 equiv Ac₂O.
-
-
Workup (The "Rescue" Step):
-
Concentrate the reaction mixture under reduced pressure to remove most pyridine/Ac₂O.
-
Redissolve residue in EtOAc.[2]
-
Wash with sat. NaHCO₃ (2x) and Brine (1x).
-
Crucial: If bis-acetylated byproduct (imide) is observed, stir the EtOAc layer with dilute NaOH (1M) for 15 minutes before separation (see Troubleshooting).
-
Troubleshooting & FAQs
Q1: The reaction stalls at 60-70% conversion. Should I add Acetyl Chloride?
No. Adding Acetyl Chloride to a mixture containing Pyridine/Acetic Anhydride can generate ketene in situ and lead to uncontrolled polymerization or dark tar formation.
-
Solution: Increase the temperature to 80°C and add another 10 mol% of DMAP. The catalyst is likely being deactivated or the activation energy barrier is higher than expected due to the C3-Fluorine effect.
Q2: I see two spots on TLC close to each other. Is one an isomer?
Diagnosis: It is likely the bis-acetylated imide (N,N-diacetyl-3,5-difluoropyridin-2-amine).
-
Mechanism: Once the mono-amide forms, the remaining N-H proton is acidic (due to the electron-withdrawing carbonyl and the fluorinated ring). In the presence of excess Ac₂O and heat, it reacts again.
-
Fix: Do not discard. The second acetyl group is chemically labile. Treat the crude mixture with mild base (K₂CO₃ in MeOH or aq. NaHCO₃) at RT for 30 mins. This selectively cleaves the "imide" bond to return the desired "amide" without hydrolyzing the primary amide.
Q3: The product is oil/sticky solid. How do I crystallize it?
Fluorinated pyridines are often lipophilic and low-melting.
-
Protocol: Dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol . Add n-Heptane dropwise until persistent cloudiness appears. Cool slowly to 4°C.
Visualized Workflows
Diagram 1: Troubleshooting Logic Tree
Use this decision matrix to determine the next step based on TLC/HPLC data.
Caption: Decision matrix for optimizing reaction outcomes based on in-process monitoring.
Diagram 2: Mechanistic Pathway & Catalyst Role
Understanding why DMAP is required for this specific substrate.
Caption: DMAP activates Acetic Anhydride to overcome the low nucleophilicity of the fluorinated amine.
References
-
BenchChem Technical Support. (2025).[2][3] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from [2]
-
Sigma-Aldrich. (2024). 2-Amino-3,5-difluoropyridine Product Specification & Safety Data. Retrieved from
-
ResearchGate. (2019). Synthesis of 2-amino-5-fluoropyridine and related fluorinated heterocycles.[4][5] Retrieved from
-
Google Patents. (2010). WO2010026121 - Process for the preparation of aminopyridine derivatives. Retrieved from
Sources
Troubleshooting low yield in the acylation of 2-Amino-3,5-difluoropyridine.
Topic: Troubleshooting Low Yield in Amide Coupling Reactions Ticket ID: #PYR-F2-ACYL-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic
The Problem: Researchers frequently report yields <20% or "no reaction" when attempting to acylate 2-amino-3,5-difluoropyridine using standard peptide coupling reagents (e.g., EDC, HATU) or mild Schotten-Baumann conditions.
The Root Cause: This substrate presents a "perfect storm" of deactivation:
-
Electronic Deactivation: The pyridine ring nitrogen is naturally electron-withdrawing. The addition of two fluorine atoms (highly electronegative) at positions 3 and 5 exerts a massive inductive effect (
), rendering the exocyclic amine ( ) virtually non-nucleophilic. -
Steric Hindrance: The fluorine atom at the C3 position is ortho to the amine, creating a steric blockade that hinders the approach of bulky electrophiles (like active esters formed by HATU).
Quick Decision Matrix:
| Current Method | Likely Outcome | Recommendation |
| Carboxylic Acid + EDC/HOBt | < 5% Yield | STOP. Intermediate is not reactive enough. |
| Carboxylic Acid + HATU/DIPEA | 10-30% Yield | STOP. Steric bulk of HATU adduct hinders reaction. |
| Acid Chloride + Pyridine | 40-60% Yield | OPTIMIZE. Add DMAP; heat may be required. |
| Anion Method (NaH + Acid Chloride) | > 85% Yield | RECOMMENDED. Bypasses nucleophilicity issue. |
Troubleshooting Logic Flow
Use this flowchart to diagnose your specific failure mode and select the correct protocol.
Figure 1: Decision tree for optimizing acylation of electron-deficient aminopyridines.
Technical Deep Dive: The "Deactivated Nucleophile"
To solve this, you must understand the electronic landscape of your molecule.
Electronic & Steric Map
The
Implication: The amine is not basic. It will not be protonated by weak acids, but more importantly, it will not attack standard electrophiles like the active esters generated by carbodiimides (EDC) or uronium salts (HATU).
The "Anion Strategy" (The Solution)
Since the neutral amine is a poor nucleophile, we must convert it into a strong nucleophile by deprotonating it.
-
Reagent: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS).
-
Mechanism: The strong base removes a proton from the
to form the amide anion ( ). This anion is highly reactive and will instantly attack an acid chloride or anhydride, overcoming the electronic deactivation of the ring.
Optimized Protocols
Protocol A: The "Nuclear Option" (Deprotonation Strategy)
Recommended for highest yield on small-to-medium scale.
Reagents:
-
Substrate: 2-Amino-3,5-difluoropyridine (1.0 equiv)
-
Base: NaH (60% dispersion in oil, 2.2 equiv) OR LiHMDS (1M in THF, 2.2 equiv)
-
Electrophile: Acid Chloride (1.1 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Dissolve the aminopyridine in anhydrous THF. Cool to 0°C.
-
Base Addition: Carefully add NaH (or dropwise LiHMDS). Evolution of
gas will occur (with NaH). Stir at 0°C for 15 mins, then warm to RT for 30 mins. The solution often turns yellow/orange, indicating anion formation. -
Acylation: Cool back to 0°C. Add the Acid Chloride dropwise (neat or dissolved in minimal THF).
-
Reaction: Allow to warm to RT. Monitor by TLC/LCMS. Reaction is usually complete within 1-2 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Modified Schotten-Baumann (For Scale-up)
Use if NaH is not feasible. Requires high heat.
Reagents:
-
Substrate (1.0 equiv)
-
Acid Chloride (1.5 equiv)
-
Base: Pyridine (3.0 equiv) OR TEA (3.0 equiv) with DMAP (0.1 equiv)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE)
Step-by-Step:
-
Dissolve substrate in Toluene or DCE.
-
Critical Step: Heat the reaction to reflux (80-110°C) . Room temperature is rarely sufficient for this substrate due to the 3-F steric hindrance.
-
Monitor closely. If conversion stalls, add more Acid Chloride.
Comparative Data: Yield Expectations
The following table summarizes expected outcomes based on internal application data and literature precedents for electron-deficient aminopyridines.
| Method | Coupling Agent | Base | Temp | Typical Yield | Notes |
| Standard | EDC / HOBt | DIPEA | RT | 0 - 5% | No reaction; amine too weak. |
| Enhanced | HATU | DIPEA | 60°C | 15 - 30% | Slow; HATU byproduct complicates purification. |
| Thermal | Acid Chloride | Pyridine | 100°C | 55 - 70% | Requires high heat; some decomposition possible. |
| Anion | None (Direct) | NaH | 0°C -> RT | 85 - 95% | Cleanest profile; fastest reaction. |
Frequently Asked Questions (FAQs)
Q1: I cannot use Acid Chlorides because my carboxylic acid is sensitive. What now?
-
Answer: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) . This reagent generates an Acid Fluoride in situ.[6] Acid fluorides are more stable to hydrolysis than chlorides but less sterically demanding than HATU active esters.
-
Protocol: Acid (1.1 eq) + TFFH (1.1 eq) + DIPEA (2.5 eq) in DCM. Stir 30 mins, then add aminopyridine and reflux.
-
Q2: I see a new spot on TLC, but it reverts to starting material during workup. Why?
-
Answer: You likely formed the N-acylpyridinium salt (reaction at the ring nitrogen, N1) rather than the exocyclic amide. This intermediate is unstable to aqueous workup.
-
Fix: This confirms your exocyclic amine is too deactivated. Switch to Protocol A (NaH) . The anionic nitrogen is a hard nucleophile and will preferentially react at the exocyclic position to form the stable amide.
-
Q3: Can I use microwave irradiation?
-
Answer: Yes. For Protocol B (Acid Chloride/Pyridine), microwave heating at 100-120°C for 20 minutes often drives the reaction to completion where thermal reflux fails.
Q4: Why does DMAP sometimes lower the yield?
-
Answer: While DMAP usually catalyzes acylation, in highly sterically hindered systems (like 3-F substituted pyridines), the N-acyl-DMAP intermediate might be too bulky to transfer the acyl group to the hindered amine. If DMAP fails, try straight thermal conditions or the NaH method.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][7][8][9] Organic Process Research & Development.
- Context: Discusses limitations of standard coupling reagents with electron-deficient anilines.
-
Due-Hansen, M. E., et al. (2015).[6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6] Organic & Biomolecular Chemistry.
- Context: Validates the use of Acid Fluorides (TFFH)
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
-
Context: General mechanism and conditions for acyl chloride couplings.[10]
-
-
BenchChem. (2025).[11] Troubleshooting low yield in pyridine functionalization.
- Context: General troubleshooting for pyridine reactivity and deactiv
Sources
- 1. chembk.com [chembk.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. hepatochem.com [hepatochem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Spectroscopic Identification of Byproducts in N-(3,5-Difluoropyridin-2-YL)acetamide Synthesis
Introduction: The synthesis of N-(3,5-Difluoropyridin-2-YL)acetamide is a critical step in the development of various pharmaceutical agents. While the direct acetylation of 2-amino-3,5-difluoropyridine appears straightforward, the reaction is often complicated by the formation of closely related byproducts. Accurate identification of these impurities is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive troubleshooting framework for identifying common byproducts using routine spectroscopic methods (NMR, IR, and MS), grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific analytical challenges you may encounter during your synthesis. Each answer provides a mechanistic explanation and a clear path to identifying the impurity.
Q1: My ¹H NMR spectrum shows unexpected signals, particularly a downfield singlet and shifts in the aromatic region. What are they?
Answer:
Unexpected signals in your ¹H NMR spectrum typically point to three main culprits: unreacted starting material, an over-acetylated byproduct, or a hydrolysis product.
-
Unreacted Starting Material (2-amino-3,5-difluoropyridine): The presence of the starting amine is the most common impurity if the reaction has not gone to completion.
-
Causality: Incomplete reaction can result from insufficient acetylating agent, low reaction temperature, or short reaction times.
-
Spectroscopic Evidence: Look for a broad singlet corresponding to the -NH₂ protons, typically observed between δ 5.0-6.5 ppm, which is significantly upfield from the amide N-H proton. You will also see the characteristic aromatic signals of the starting material.
-
-
Diacetylated Byproduct (N-acetyl-N-(3,5-difluoropyridin-2-yl)acetamide): This imide byproduct forms when the amide nitrogen is further acetylated.
-
Causality: This side reaction is favored by aggressive reaction conditions, such as high temperatures or an excess of a highly reactive acetylating agent like acetyl chloride. The initially formed amide can be deprotonated by a base, and the resulting anion attacks a second molecule of the acetylating agent.
-
Spectroscopic Evidence: The most telling sign is the disappearance of the amide N-H proton signal (typically > δ 9.0 ppm). You will also observe a new, sharp singlet in the methyl region (around δ 2.3-2.5 ppm) corresponding to the second acetyl group. The aromatic protons will likely experience a slight downfield shift due to the increased electron-withdrawing nature of the diacetyl group compared to the single acetyl group.
-
-
Hydrolysis Product (2-amino-3,5-difluoropyridine): If your workup or purification involves aqueous acidic or basic conditions, you may hydrolyze the product back to the starting amine.[1][2]
-
Causality: Amide bonds can be cleaved under prolonged exposure to acid or base, especially with heating.[3][4]
-
Spectroscopic Evidence: The signals will be identical to those of the unreacted starting material. To distinguish between unreacted starting material and a hydrolysis product, you would need to analyze a sample of the crude reaction mixture before the aqueous workup.
-
Q2: My IR spectrum shows a carbonyl (C=O) peak that is shifted, or I see multiple peaks in the carbonyl region. What does this indicate?
Answer:
The carbonyl stretching region (1650-1750 cm⁻¹) is highly diagnostic for amide and imide functionalities.
-
Expected Product (Secondary Amide): Your target molecule, this compound, should show a strong, sharp C=O stretch (Amide I band) typically between 1670-1690 cm⁻¹ . You should also observe a single N-H stretching peak around 3300-3350 cm⁻¹ .[5][6]
-
Diacetylated Byproduct (Imide): The formation of an imide introduces a second carbonyl group.
-
Causality: As mentioned, over-acetylation under harsh conditions leads to this byproduct.
-
Spectroscopic Evidence: Straight-chain imides may show a single, broad C=O stretch, but it is often shifted to a higher wavenumber (1700-1740 cm⁻¹ ) compared to the secondary amide.[7] More definitively, the N-H stretching peak observed for the product will be absent in the spectrum of the diacetylated byproduct.[5] The absence of the N-H band is the most conclusive IR evidence for this impurity.
-
-
Unreacted Starting Material (Primary Amine):
Q3: My mass spectrum (MS) shows a molecular ion peak that I don't recognize. How can I identify it?
Answer:
Beyond the expected molecular ion for your product ([M+H]⁺ ≈ 173.05 m/z), other observed masses can be diagnostic.
-
Unreacted Starting Material: Look for a peak corresponding to the starting material, 2-amino-3,5-difluoropyridine ([M+H]⁺ ≈ 131.04 m/z).
-
Diacetylated Byproduct: This byproduct will have a mass 42.01 Da higher than your product due to the additional acetyl group (CH₃CO).
-
Spectroscopic Evidence: Look for a molecular ion peak at [M+H]⁺ ≈ 215.06 m/z . The fragmentation pattern may also show a characteristic loss of a ketene group (-42 Da) or an acetyl radical (-43 Da).[10]
-
-
Common Adducts: In electrospray ionization (ESI), it is common to see adducts with solvent molecules or salts.
-
Causality: Ions in solution can associate with the analyte during the ionization process.
-
Spectroscopic Evidence: Look for peaks corresponding to [M+Na]⁺ (≈ 195.03 m/z), [M+K]⁺ (≈ 210.99 m/z), or if acetonitrile is used as a solvent, [M+ACN+H]⁺ (≈ 214.08 m/z). These are not byproducts but rather artifacts of the analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for synthesizing this compound?
A typical procedure involves the acetylation of 2-amino-3,5-difluoropyridine using either acetic anhydride or acetyl chloride in the presence of a base. A common approach is to dissolve the amine in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine or pyridine, and then add the acetylating agent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
Q2: What is the most common byproduct and how can I minimize its formation?
The most common reaction byproduct is the diacetylated imide, N-acetyl-N-(3,5-difluoropyridin-2-yl)acetamide. To minimize its formation:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the acetylating agent (e.g., 1.05-1.1 equivalents).
-
Control Temperature: Run the reaction at lower temperatures (0 °C) and allow it to slowly warm to room temperature. Avoid excessive heating.
-
Choice of Reagent: Acetic anhydride is generally less reactive than acetyl chloride and can provide better control over the reaction, reducing the likelihood of over-acetylation.
Q3: How do the fluorine atoms on the pyridine ring affect the spectroscopic data?
The two fluorine atoms are powerful electron-withdrawing groups and have a significant impact, particularly on NMR spectra:
-
¹H NMR: The aromatic protons will show coupling to the adjacent fluorine atoms (³JHF), resulting in doublet of doublet or more complex splitting patterns.
-
¹³C NMR: The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF ≈ 230-260 Hz). Other carbons in the ring will also show smaller couplings (²JCF, ³JCF), which can be a key confirmation of the structure.[11]
Q4: What are the key spectroscopic features to confirm the structure of this compound?
To confirm your product, look for this combination of evidence:
-
¹H NMR: A singlet for the acetyl methyl group (CH₃) around δ 2.2 ppm, a broad singlet for the amide proton (N-H) downfield (often > δ 9.0 ppm), and two aromatic signals showing C-H and H-F coupling.
-
¹³C NMR: A peak for the methyl carbon around δ 24 ppm, a carbonyl peak around δ 169-170 ppm, and four distinct aromatic carbon signals, two of which will show very large one-bond C-F coupling constants.
-
IR: A single N-H stretch around 3300-3350 cm⁻¹ and a strong amide I (C=O) band around 1670-1690 cm⁻¹.[5]
-
MS (ESI+): A protonated molecular ion [M+H]⁺ at m/z ≈ 173.05.
Data & Diagrams
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and pathways to common byproducts.
Table 1: Comparative Spectroscopic Data
| Compound | Structure | Mol. Weight | Key ¹H NMR Signals (ppm) | Key IR Bands (cm⁻¹) | MS (ESI+) [M+H]⁺ |
| Starting Material (2-amino-3,5-difluoropyridine) | Py-NH₂ | 130.10 | ~7.8 (m, 1H), ~7.3 (m, 1H), ~5.5 (br s, 2H, -NH₂) | 3450, 3320 (N-H stretch, 2 bands) | 131.04 |
| Desired Product (this compound) | Py-NH-Ac | 172.14 | ~9.5 (br s, 1H, -NH), ~8.2 (m, 1H), ~7.8 (m, 1H), ~2.2 (s, 3H, -CH₃) | ~3320 (N-H stretch, 1 band), ~1680 (C=O stretch) | 173.05 |
| Diacetylated Byproduct (N-acetyl-N-(3,5-difluoropyridin-2-yl)acetamide) | Py-N(Ac)₂ | 214.17 | ~8.4 (m, 1H), ~8.0 (m, 1H), ~2.4 (s, 6H, 2 x -CH₃) | No N-H stretch , ~1720 (C=O stretch, imide) | 215.06 |
| (Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Py = 3,5-difluoropyridin-2-yl, Ac = Acetyl) |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3,5-difluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it helps in observing the exchangeable N-H proton.[12]
-
IR Spectroscopy: Acquire the spectrum using either a KBr pellet for a solid sample or as a thin film on a salt plate after dissolving in a volatile solvent and allowing it to evaporate.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, with or without 0.1% formic acid to aid protonation for ESI-MS analysis.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
-
LibreTexts Chemistry. (2020, May 30). 22.7: Amide Chemistry. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 13). YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved from [Link]
- Reusch, W. (2013). Infrared Spectroscopy.
- El-Gohary, A. R., & Shaaban, M. (2017). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 56A, 127-131.
-
St. Paul's C. M. College. INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]
-
Theranostics. (2018). Supporting Information. Retrieved from [Link]
-
Techiescientist. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
- Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
-
Doyle, R. J., & Yinon, J. (1995). Mass Spectral Fragmentation Pathways of N-Acetylnitramines. DTIC. Retrieved from [Link]
-
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. 1 H NMR spectrum (400 MHz, DMSO-d 6 ) a).... Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105.
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010, March 30). Electronic Absorption Spectra of 2-Amino-3,5-Dichloro-2,6-Difluoro-Pyridine and 2-Hydroxy-5-Nitro Pyridine. Retrieved from [Link]
-
PubMed. (2021, July 1). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile.... Retrieved from [Link]
-
Bulgarian Chemical Communications. (2015). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]
-
PubChem. N
2-[(3,5-Difluorophenyl)acetyl]-N-[(3s,7r)-1-Methyl-2-Oxo-7-Phenyl-2,3,4,7-Tetrahydro-1h-Azepin-3-Yl]-L-Alaninamide. Retrieved from [Link] - Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
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ResearchGate. (2025, August 6). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Novel Pyridine Acetamide Derivatives in Cancer Research
This guide provides a comparative analysis of the cytotoxic potential of novel pyridine acetamide derivatives, a promising class of compounds in oncology drug discovery. While direct, extensive studies on N-(3,5-Difluoropyridin-2-YL)acetamide are emerging, this document synthesizes available data on structurally related analogues to establish a benchmark for researchers. The focus is on providing objective performance comparisons, supporting experimental data, and the causal logic behind the scientific methodologies employed.
The pyridine ring is a key scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer effects[1][2]. The addition of an acetamide group can further enhance this activity, potentially by increasing the molecule's ability to interact with biological targets[3]. The exploration of these derivatives is driven by the urgent need for new chemotherapeutic agents that can overcome the limitations of current treatments, such as drug resistance and severe side effects[4].
Comparative Cytotoxicity Analysis: Benchmarking Against Standard Cancer Cell Lines
The efficacy of a potential anticancer agent is primarily determined by its ability to inhibit the proliferation of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of several recently developed pyridine- and acetamide-based derivatives against a panel of human cancer cell lines. This data serves as a crucial reference point for positioning new chemical entities like this compound within the landscape of emerging cytotoxic agents.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference Compound(s) | Source(s) |
| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivative (5a) | HepG2 | 74.2 | Sorafenib | [5][6] |
| MDA-MB-231 | 27.1 | Sorafenib | [5][6] | |
| N-Pyridinyl-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide Derivative (5l) | HepG2 | 22.6 | Sorafenib (IC50=5.2) | [6] |
| MDA-MB-231 | 1.4 | Sorafenib (IC50=5.2) | [6] | |
| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10) | HepG2 | 21.00 | - | [7] |
| MCF-7 | 26.10 | - | [7] | |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile Derivatives (S1-S4) | MCF-7, A549 | >100 (as free drug) | 5-Fluorouracil | [8] |
| Lipid Nanocapsules loaded with Pyridine Derivatives (S1-S4) | MCF-7, A549 | Significantly <100 | 5-Fluorouracil | [8] |
Expert Interpretation: The data reveals that structural modifications to the pyridine acetamide scaffold significantly impact cytotoxic activity. For instance, derivative 5l , with a chlorophenyl substitution, demonstrates a remarkable increase in potency against the MDA-MB-231 breast cancer cell line compared to both the parent compound 5a and the standard drug Sorafenib[6]. Furthermore, the study on pyridine-dicarbonitrile derivatives highlights the critical role of drug delivery systems; while the free compounds showed weak activity, their encapsulation in lipid nanocapsules dramatically enhanced their cytotoxic effects[8]. This underscores the importance of considering formulation strategies during early-stage drug development.
Mechanistic Insights: Unraveling the Pathways to Cell Death
Understanding the mechanism of action is paramount for the rational development of any novel therapeutic. For acetamide and pyridine derivatives, several key pathways have been implicated in their anticancer effects.
Inhibition of Key Signaling Kinases
A prevalent mechanism for pyridine-based compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival[2]. A primary target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to obtain nutrients[7]. By inhibiting VEGFR-2, these compounds can effectively starve the tumor, leading to reduced growth and metastasis[2][7]. Molecular docking studies often reveal that the pyridine moiety can form critical hydrogen bonds within the ATP-binding pocket of the kinase, preventing its activation[7].
Induction of Apoptosis via the Caspase Pathway
Many effective chemotherapeutic agents eliminate cancer cells by inducing apoptosis, or programmed cell death[3]. Studies on acetamide derivatives have shown that potent compounds can trigger this process through the activation of caspases, which are the executioner enzymes of apoptosis[4][9]. The activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) is a hallmark of the intrinsic apoptotic pathway[4][9]. This suggests that the compounds may cause mitochondrial stress, leading to the release of cytochrome c and the subsequent formation of the apoptosome.
Caption: Intrinsic apoptosis pathway activated by pyridine acetamide derivatives.
Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment
To ensure data is reliable and reproducible, a robust and well-controlled experimental design is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, cytotoxicity.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: This assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Causality Check: Seeding density must be optimized for each cell line to ensure they are in the logarithmic growth phase during the experiment. Too few cells will result in a weak signal; too many will lead to premature confluence and nutrient depletion.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a serial dilution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This establishes the baseline for 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Cisplatin) to validate the assay's ability to detect cell death.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration should be sufficient to observe a significant effect on cell proliferation.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: Standard workflow for determining IC50 via the MTT cytotoxicity assay.
References
-
Roaia, H. M., Ahmed, K. M., Fawzy, N. M., Wietrzyk, J., Pawlik, A., Ali, M. M., & Soliman, A. M. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 246-258. [Link]
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Ding, H., Chen, Z., Zhang, C., Xin, T., Wang, Y., Song, H., Jiang, Y., Chen, Y., Xu, Y., & Tan, C. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716. [Link]
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Kontek, R., & Kontek, B. (2011). Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. European Journal of Medicinal Chemistry, 46(9), 4436-4445. [Link]
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Reda, S. E., & Ibrahim, H. E. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Al-Azhar Journal of Pharmaceutical Sciences, 68(1), 58-82. [Link]
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Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV. Chemical Biology & Drug Design, 87(3), 451-458. [Link]
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Sharma, R., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(1), 133-144. [Link]
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Meagher, J. L., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 27(17), 5463. [Link]
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Chen, Y.-F., et al. (2016). An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation. Oxidative Medicine and Cellular Longevity, 2016, 8342783. [Link]
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Kumar, P., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 6(3), 1-10. [Link]
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Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
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Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 17(4), 4703-4716. [Link]
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Metwaly, A. M., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7808. [Link]
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Al-Ostath, A. I., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceutics, 15(6), 1718. [Link]
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Kim, H. G., et al. (2016). Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. Journal of Biochemical and Molecular Toxicology, 30(5), 231-239. [Link]
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Safety Operating Guide
Navigating the Unseen: A Safety and Handling Guide for N-(3,5-Difluoropyridin-2-YL)acetamide
Understanding the Hazard Landscape: A Synthesis of Knowledge
The primary hazards associated with N-(3,5-Difluoropyridin-2-YL)acetamide can be inferred from related chemical structures. The presence of the difluoropyridine moiety suggests potential for irritation to the skin, eyes, and respiratory system, similar to other pyridine derivatives.[1][2][3] Fluorinated organic compounds, in general, demand careful handling due to their unique reactivity.[4][5][6] The acetamide group introduces the critical consideration of potential carcinogenicity, as acetamide itself is suspected of causing cancer.[7][8][9]
Table 1: Summary of Potential Hazards and Mitigation Strategies
| Potential Hazard | Basis of Concern | Primary Mitigation Strategy |
| Skin and Eye Irritation | Presence of difluoropyridine moiety.[1][2][3] | Use of appropriate gloves and eye protection. |
| Respiratory Irritation | Inhalation of dust or vapors from pyridine-like compounds.[1][10][11] | Work in a well-ventilated area, preferably a chemical fume hood. |
| Carcinogenicity | The acetamide functional group is a suspected carcinogen.[7][8][9] | Minimize exposure through engineering controls and rigorous PPE use. |
| Flammability | Pyridine and its derivatives can be flammable liquids.[1][12][13] | Store away from ignition sources. |
| Reactivity | Fluorinated compounds can be highly reactive.[5][14] Pyridine derivatives are often incompatible with strong oxidizing agents and acids.[1][15] | Store separately from incompatible materials. |
Your First Line of Defense: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of PPE. Given the potential hazards, a comprehensive PPE protocol is mandatory.
Essential PPE Ensemble
-
Hand Protection: Chemical-resistant gloves are essential. While nitrile gloves are commonly used in laboratory settings, for pyridine and its derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves may offer superior protection.[15] Always consult the glove manufacturer's compatibility chart for the specific chemicals you are handling.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.[1]
-
Body Protection: A fully buttoned lab coat will prevent incidental skin contact.[10][15] For larger scale operations, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk.[10] If a fume hood is not available or if aerosolization is a significant risk, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[13][15]
Donning and Doffing PPE: A Deliberate Process
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Benchtop to Storage
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[9]
-
Ventilation: Ensure that the ventilation system is functioning correctly before beginning any work.[10]
-
Weighing: If weighing the solid compound, do so within the fume hood on a draft shield to prevent air currents from dispersing the powder.
In-Use Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the substance.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[11][12][13]
-
Static Discharge: For procedures involving the transfer of powders, take precautionary measures against static discharge.[12]
Storage
-
Container: Store in a tightly closed, properly labeled container.[12][15]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizers and acids.[1][15]
Spill and Emergency Response
Preparedness is key to effectively managing any unforeseen incidents.
Minor Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[2][16] Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[17]
-
Decontamination: Clean the spill area thoroughly with soap and water.[17]
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[18][19] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[18][19] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[18][19] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[20] Seek immediate medical attention.
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and its contaminated materials is a critical final step in the handling process.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[15][16] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[7][16][20]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

